1-Ethyl-2-(propan-2-yl)piperazine
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Overview
Description
1-Ethyl-2-(propan-2-yl)piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structural features, which include an ethyl group and an isopropyl group attached to the piperazine ring. These modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Ethyl-2-(propan-2-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production often employs these methods due to their efficiency and scalability. Reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Chemical Reactions Analysis
1-Ethyl-2-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Cyclization: Intramolecular cyclization reactions can produce complex piperazine derivatives with potential biological activity.
Scientific Research Applications
1-Ethyl-2-(propan-2-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(propan-2-yl)piperazine involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms . This mechanism is particularly useful in the development of anthelmintic drugs.
Comparison with Similar Compounds
1-Ethyl-2-(propan-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group, making it more hydrophilic.
1-(2-Aminoethyl)piperazine: Features an aminoethyl group, which can participate in additional hydrogen bonding.
1-Isopropylpiperazine: Similar to this compound but lacks the ethyl group.
These compounds share the piperazine core but differ in their substituents, which influence their chemical reactivity and biological activity. The unique combination of ethyl and isopropyl groups in this compound imparts distinct properties that can be advantageous in specific applications.
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-11-6-5-10-7-9(11)8(2)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
DCHMVLVFBWEZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C(C)C |
Origin of Product |
United States |
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